molecular formula C8H7ClO3S B1291623 3-(Methylsulfonyl)benzoyl chloride CAS No. 54857-54-4

3-(Methylsulfonyl)benzoyl chloride

Cat. No. B1291623
CAS RN: 54857-54-4
M. Wt: 218.66 g/mol
InChI Key: BHKRMQZNFPIGNQ-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzoyl chloride is a chemical compound that is part of the sulfonyl chloride family, which are commonly used as intermediates in organic synthesis. The compound contains a benzoyl group attached to a sulfonyl chloride moiety, which is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and a chlorine atom. This functional group is known for its reactivity and is often involved in sulfonylation reactions to introduce the sulfonyl group into various organic molecules.

Synthesis Analysis

The synthesis of compounds related to 3-(methylsulfonyl)benzoyl chloride can be achieved through various methods. For instance, a radical relay strategy has been developed to generate 3-(methylsulfonyl)benzo[b]thiophenes by reacting methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation . This method highlights the use of a radical intermediate, which is a common approach in synthesizing sulfonyl-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(methylsulfonyl)benzoyl chloride can be complex, with the potential for steric hindrance affecting their reactivity. For example, the synthesis and structural characterization of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been reported, with X-ray crystallography used to determine their molecular and electronic structures . These studies provide insights into how the arrangement of substituents around the sulfonyl group can influence the overall properties of the molecule.

Chemical Reactions Analysis

Sulfonyl chlorides, including those related to 3-(methylsulfonyl)benzoyl chloride, are versatile intermediates in organic synthesis. They can react with various nucleophiles, such as enamines, to afford corresponding acyclic sulfones or more complex cyclic structures . Additionally, they can be used to synthesize nitrogen-heterocycles, such as 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, by reacting with nitriles or acetylenes . These reactions demonstrate the utility of sulfonyl chlorides in constructing a wide range of organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For example, the presence of electron-withdrawing groups, such as trifluoromethyl groups, can affect the reactivity and stability of the compound . The synthesis of multisulfonyl chlorides and their masked precursors has been described, providing building blocks for the preparation of dendritic and other complex organic molecules . These compounds' properties, such as solubility, melting point, and reactivity, are crucial for their application in various chemical syntheses.

Scientific Research Applications

Green Chemistry and Catalysis

The use of benzoyl cyanide in an ionic liquid has been explored as a 'green' alternative for benzoylation reactions, offering a mild and environmentally friendly protocol compared to traditional methods (Prasad et al., 2005). This approach could be applicable to 3-(Methylsulfonyl)benzoyl chloride, promoting sustainable chemical processes.

Synthesis of Drug Intermediates

The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, has been documented, emphasizing the compound's economic value and potential for large-scale production (Zhou Xiao-rui, 2006). Similar methodologies may be adapted for synthesizing derivatives of 3-(Methylsulfonyl)benzoyl chloride, enhancing its applicability in pharmaceutical research.

Novel Synthetic Pathways

A study on the synthesis of cellulose benzoates in an ionic liquid presents a homogeneous acylation method without catalysts, achieving high degrees of substitution (Jinming Zhang et al., 2009). This technique could be relevant for modifying cellulose with 3-(Methylsulfonyl)benzoyl chloride, offering potential in materials science and engineering.

Chemical Functionalization and Catalysis

The development of pincer complexes based on functionalized carboxamides with ancillary sulfur and nitrogen donors highlights the versatility of sulfonyl chloride derivatives in catalysis and material science (S. G. Churusova et al., 2016). This suggests that 3-(Methylsulfonyl)benzoyl chloride could be used to create novel catalysts and functional materials.

Advanced Organic Synthesis

A radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes showcases innovative approaches to sulfonylation reactions, indicating the potential of 3-(Methylsulfonyl)benzoyl chloride in synthesizing biologically active molecules (Xinxing Gong et al., 2019).

Safety and Hazards

While specific safety and hazard information for 3-(Methylsulfonyl)benzoyl chloride was not found, similar compounds like benzoyl chloride are known to be combustible and corrosive . They can react with water to liberate toxic gas . Containers may explode when heated, and thermal decomposition can lead to the release of irritating gases and vapors .

Mechanism of Action

Target of Action

3-(Methylsulfonyl)benzoyl chloride is a biochemical used in proteomics research

Mode of Action

Benzoyl chloride compounds are typically involved in acylation reactions . They can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . The specific interactions of 3-(Methylsulfonyl)benzoyl chloride with its targets and the resulting changes would depend on the specific context of its use.

Biochemical Pathways

As a benzoyl chloride compound, it could potentially be involved in various biochemical reactions, such as acylation reactions . The downstream effects of these reactions would depend on the specific context and targets of the compound.

Result of Action

As a benzoyl chloride compound, it could potentially participate in various biochemical reactions, leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 3-(Methylsulfonyl)benzoyl chloride could potentially be influenced by various environmental factors. For instance, the pH of the environment could influence its reactivity, as benzoyl chloride compounds typically react with nucleophiles in basic conditions . Other factors, such as temperature and the presence of other chemicals, could also potentially influence its action.

properties

IUPAC Name

3-methylsulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKRMQZNFPIGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622766
Record name 3-(Methanesulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)benzoyl chloride

CAS RN

54857-54-4
Record name 3-(Methanesulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (0.4 mL) and oxalyl chloride (1.90 g) were added to a solution of 3-(methylsulfonyl)benzoic acid (2.00 g) in CHCl3 (including amylene, 40 mL) in a nitrogen gas flow under ice cooling, followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure to yield a crude product as a yellow solid, which was used in the subsequent reaction.
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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